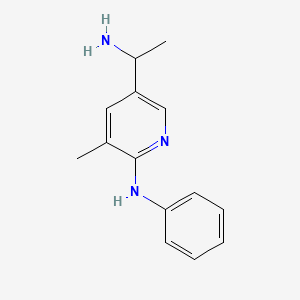
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine is an organic compound with a complex structure that includes a pyridine ring substituted with an aminoethyl group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminoethyl group through nucleophilic substitution. The methyl and phenyl groups are then introduced via Friedel-Crafts alkylation and acylation reactions, respectively. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the substitutions and additions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening and automated synthesis can also enhance the efficiency of the production process. Industrial methods may also employ green chemistry principles to minimize waste and reduce the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminoethyl group can yield nitriles, while reduction can produce secondary amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.
Scientific Research Applications
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modulating their activity. It may also interact with cell surface receptors, triggering signaling pathways that lead to various biological effects. The specific pathways involved depend on the structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminoethyl)phenol: Similar structure but with a hydroxyl group instead of a pyridine ring.
3-(1-Aminoethyl)pyridine: Lacks the phenyl and methyl groups, making it less complex.
N-Phenylpyridin-2-amine: Missing the aminoethyl and methyl groups.
Uniqueness
5-(1-Aminoethyl)-3-methyl-N-phenylpyridin-2-amine is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H17N3 |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-(1-aminoethyl)-3-methyl-N-phenylpyridin-2-amine |
InChI |
InChI=1S/C14H17N3/c1-10-8-12(11(2)15)9-16-14(10)17-13-6-4-3-5-7-13/h3-9,11H,15H2,1-2H3,(H,16,17) |
InChI Key |
APBKPMJCFKHPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1NC2=CC=CC=C2)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















